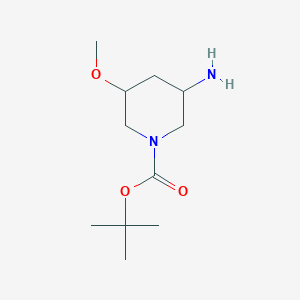

Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate

Description

Chemical Structure and Properties Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate (CAS: 2101218-75-9) is a piperidine derivative with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol . Its stereochemistry is defined as (3R,5S), with a tert-butyl carbamate group at position 1, an amino group at position 3, and a methoxy substituent at position 5 (Figure 1) .

Applications This compound serves as a key heterocyclic building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and receptor modulators . The tert-butyl group enhances solubility in organic solvents, while the methoxy and amino groups provide sites for further functionalization.

Properties

IUPAC Name |

tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOYBSJHTACSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis

The synthesis of tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate typically involves multi-step organic reactions. One industrial method uses flow microreactor systems to improve efficiency and sustainability compared to traditional batch processes.

Reaction Conditions

- Reagents: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

- Temperature: Deprotection reaction temperatures usually range from 0 to 160°C, with 50 to 120°C being preferable.

- Time: Reaction times typically range from 15 minutes to 12 hours, but are preferably between 30 minutes and 5 hours, depending on the reaction temperature and the amount of reagent used.

Deprotection Reaction

A base is reacted with tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate to produce tert-butyl 3-aminopiperidine-1-carboxylate. Adding a base to tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate or adding tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate to the base are both acceptable mixing orders for this deprotection reaction.

Post-Treatment

The mixture is filtered after the deprotection reaction. Standard post-treatment procedures such as summation, extraction, and washing are then performed, followed by conventional isolation treatments such as distillation or crystallization.

Characterization Data

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine, a critical step in synthesizing bioactive molecules.

-

Mechanism : Protonation of the Boc carbonyl oxygen by TFA weakens the C–O bond, leading to carbamate cleavage and CO₂ release.

-

Applications : Deprotection enables further functionalization of the amine group in drug intermediates .

Acylation of the Amino Group

The primary amine undergoes acylation to form amides, enhancing stability or modifying pharmacological properties.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acetylation | Acetic anhydride, TEA | 0–25°C, 2–6 hours | N-Acetyl-3-amino-5-methoxypiperidine |

| Benzoylation | Benzoyl chloride, DIPEA | Dry DCM, 24 hours | N-Benzoyl-3-amino-5-methoxypiperidine |

-

Key Insight : Acylation is stereospecific, retaining the piperidine ring’s conformation.

-

Yield Optimization : Triethylamine (TEA) minimizes side reactions like over-acylation.

Alkylation Reactions

The amino group acts as a nucleophile in alkylation, forming secondary or tertiary amines.

| Alkylating Agent | Base/Solvent | Products | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-Methyl-3-amino-5-methoxypiperidine | Building block for kinase inhibitors |

| Benzyl bromide | NaH, THF | N-Benzyl-3-amino-5-methoxypiperidine | Intermediate in CNS drug synthesis |

-

Challenges : Competing N- vs. O-alkylation is controlled by steric hindrance from the methoxy group.

Oxidation Reactions

Controlled oxidation modifies the amino group or methoxy substituent.

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| Hydrogen peroxide (30%) | Acetic acid, 50°C | 3-Nitroso-5-methoxypiperidine | Limited overoxidation |

| KMnO₄ | Acidic aqueous solution | 3-Oxo-5-methoxypiperidine (imidazole derivative) | Requires Boc deprotection |

-

Mechanism : Oxidation of the amine to nitroso proceeds via a hydroxylamine intermediate.

Reduction Reactions

Selective reduction of intermediates or functional groups.

| Substrate | Reducing Agent | Conditions | Products |

|---|---|---|---|

| N-Acetyl derivative | LiAlH₄ | Dry THF, reflux | N-Ethyl-3-amino-5-methoxypiperidine |

| Imine intermediate | NaBH₄ | Methanol, 0°C | Saturated piperidine derivative |

-

Note : The methoxy group remains intact under standard reduction conditions.

Nucleophilic Substitution

The amino group participates in SN² reactions with electrophiles.

| Electrophile | Solvent/Base | Products |

|---|---|---|

| Ethyl chloroformate | DCM, pyridine | N-Carbethoxy-3-amino-5-methoxypiperidine |

| Tosyl chloride | TEA, DCM | N-Tosyl-3-amino-5-methoxypiperidine |

-

Utility : Tosyl derivatives are intermediates in cross-coupling reactions.

Comparative Reactivity Table

| Reaction Type | Preferred Reagent | Time (Hours) | Yield (%) |

|---|---|---|---|

| Boc deprotection | TFA/DCM | 1–2 | >95 |

| Acetylation | Acetic anhydride/TEA | 3 | 85–90 |

| Methylation | Methyl iodide/K₂CO₃ | 6 | 75–80 |

| Oxidation (H₂O₂) | H₂O₂/CH₃COOH | 4 | 60–70 |

Mechanistic Considerations

-

Steric Effects : The tert-butyl group hinders axial attack on the piperidine ring, favoring equatorial reaction pathways.

-

Electronic Effects : The methoxy group’s electron-donating nature activates the ring for electrophilic substitution at specific positions.

Scientific Research Applications

Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Trifluoromethyl-Substituted Analog

- Compound: (3S,5R)-tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1240585-46-9)

- Molecular Formula : C₁₂H₁₉F₃N₂O₂

- Molecular Weight : 296.3 g/mol .

- Key Differences: The trifluoromethyl (-CF₃) group at position 5 increases hydrophobicity and metabolic stability compared to the methoxy group.

Methyl-Substituted Analog

- Compound: tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS: 1860012-52-7)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 228.3 g/mol .

- Key Differences :

Oxo-Substituted Analog

Functional Group Modifications in Related Piperidine Derivatives

Benzyl-Protected Hydroxymethyl Analog

- Compound: Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate

- Molecular Formula : C₂₀H₂₈N₂O₅

- Molecular Weight : ~376.4 g/mol .

- Key Differences :

Nitropyrimidinyl-Modified Analog

Data Comparison Table

Research Findings and Implications

- Stereochemical Influence : The (3R,5S) configuration in the target compound is critical for binding to chiral drug targets, as seen in antiviral agents .

- Functional Group Trade-offs : While the trifluoromethyl analog improves metabolic stability, its synthesis is costlier due to fluorine handling . The methyl analog’s simplicity makes it preferable for high-throughput screening .

- Synthetic Utility : The oxo analog’s ketone group is versatile for forming Schiff bases or undergoing reductions, enabling diverse downstream modifications .

Biological Activity

Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a tert-butyl group, an amino group at the 3-position, and a methoxy group at the 5-position of the piperidine ring, which contributes to its unique pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 230.31 g/mol

- Structure : The compound features a piperidine core, making it a versatile building block in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realm of neuroscience. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA). This modulation could lead to neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Neuroprotective Properties | Potential to protect neurons from damage; implications for neurodegenerative disease treatment. |

| Modulation of Neurotransmitters | Interaction with glutamate and GABA systems; may enhance or inhibit neurotransmission. |

| Therapeutic Applications | Investigated for use in treating conditions like depression, anxiety, and other neurological disorders. |

Case Studies and Research Findings

-

Neuroprotective Studies :

- A study highlighted the compound's ability to reduce neuronal apoptosis in models of neurodegeneration, suggesting its role as a protective agent against oxidative stress-induced cell death .

- Receptor Interaction Studies :

- Pharmacological Investigations :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for high yields and purity essential for pharmaceutical applications. Various synthetic routes have been developed to create analogs with enhanced biological activity or improved pharmacokinetic properties .

Q & A

Q. What are the recommended safety precautions when handling tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure access to emergency eye wash stations and safety showers .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors. Use local exhaust ventilation if handling large quantities .

- Storage: Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, well-ventilated area away from ignition sources .

- Spill Management: Collect spills using non-sparking tools and place in labeled hazardous waste containers. Avoid water jets, which may aerosolize the compound .

Q. How is this compound typically synthesized?

Answer:

- Key Steps:

- Piperidine Ring Formation: React a substituted piperidine precursor (e.g., 3-amino-5-methoxypiperidine) with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at 0–5°C to protect the amine .

- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

- Yield Optimization: Use anhydrous conditions and catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

Q. What is the role of the Boc (tert-butyloxycarbonyl) group in the synthesis and handling of this compound?

Answer:

- Protection: The Boc group masks the amine during subsequent reactions (e.g., alkylation or acylation), preventing unwanted side reactions .

- Deprotection: Removable under acidic conditions (e.g., TFA or HCl/dioxane), enabling controlled functionalization of the piperidine ring .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

Q. How can one resolve low yield issues during the synthesis of this compound?

Answer:

- Side Reactions: Competing acylation at the methoxy oxygen can occur. Mitigate by using Boc₂O in stoichiometric excess (1.2–1.5 equiv) and low temperatures (0–5°C) .

- By-Product Formation: Monitor for tert-butyl carbamate dimers via TLC. Optimize reaction time (typically 12–24 hr) to avoid over-reaction .

- Scale-Up: Use flow chemistry to improve heat dissipation and mixing efficiency .

Q. What strategies can be employed to introduce functional groups at specific positions on the piperidine ring?

Answer:

- C-3 Amino Group: React with electrophiles (e.g., acyl chlorides or sulfonyl chlorides) in DMF at 25°C to form amides/sulfonamides .

- C-5 Methoxy Group: Demethylate with BBr₃ in DCM at −78°C to generate a hydroxyl group for further substitution .

- Ring Functionalization: Use transition-metal catalysis (e.g., Pd-mediated C–H activation) to install aryl/heteroaryl groups .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in further derivatization?

Answer:

Q. What computational methods aid in predicting the reactivity or interactions of this compound?

Answer:

- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., enzymes) using AMBER or GROMACS to guide drug design .

- DFT Calculations: Predict regioselectivity in substitution reactions (e.g., Fukui indices for electrophilic/nucleophilic sites) .

Methodological Notes

- Contradictions in Evidence: Safety data vary slightly between analogs (e.g., tert-butyl 4-methylpiperidine derivatives lack full toxicological profiles). Assume worst-case handling until compound-specific data are available .

- Data Gaps: Ecological and chronic toxicity data are limited. Follow ALARA (As Low As Reasonably Achievable) principles for exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.